molecular formula C8H7IN2O B1471022 6-Methoxy-7-iodo-1H-indazole CAS No. 1260382-64-6

6-Methoxy-7-iodo-1H-indazole

Cat. No.: B1471022
CAS No.: 1260382-64-6
M. Wt: 274.06 g/mol
InChI Key: ZLZABPCYEKNKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-7-iodo-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-iodo-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZABPCYEKNKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-7-iodo-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indazole derivative has been studied for its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H8N2OI\text{C}_9\text{H}_8\text{N}_2\text{O}\text{I}

This compound features a methoxy group and an iodine atom, which contribute to its unique chemical reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating potent anti-proliferative effects while maintaining a higher IC50 of 33.2 µM for normal HEK-293 cells .

Mechanism of Action:
The anticancer effects are believed to be mediated through the induction of apoptosis and modulation of cell cycle progression. Specifically, treatment with this compound resulted in increased apoptosis rates in K562 cells, with significant alterations in the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Activity

Indazole derivatives, including this compound, have demonstrated antimicrobial properties. The compound has been evaluated against various microbial strains, showcasing effectiveness against both bacterial and fungal pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Case Studies

  • Cell Cycle Analysis:
    • In studies involving K562 cells treated with varying concentrations of this compound, a dose-dependent increase in the G0/G1 phase population was observed, indicating cell cycle arrest. This effect was coupled with a decrease in S phase cells, suggesting that the compound effectively inhibits DNA synthesis during replication .
  • Apoptosis Induction:
    • Flow cytometry assays revealed that treatment with this compound significantly increased both early and late apoptosis rates in K562 cells after 48 hours of exposure .
  • Protein Expression Changes:
    • Western blot analyses indicated that this compound downregulated MDM2 protein levels while upregulating p53 expression, thus disrupting the p53/MDM2 regulatory axis critical for cell survival .

Comparative Table of Biological Activities

Activity Effect IC50 Value Target Cells
AnticancerInduces apoptosis5.15 µM (K562)K562 (Leukemia)
Selective for normal cells33.2 µM (HEK-293)HEK-293 (Normal)
AntimicrobialEffective against bacterial strainsVaries by strainVarious

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-7-iodo-1H-indazole
Reactant of Route 2
6-Methoxy-7-iodo-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.